molecular formula C12H16N2O B185355 (4-Aminophenyl)(piperidin-1-yl)methanone CAS No. 42837-37-6

(4-Aminophenyl)(piperidin-1-yl)methanone

Cat. No. B185355
CAS RN: 42837-37-6
M. Wt: 204.27 g/mol
InChI Key: FQEGZNLIOFLYNI-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(piperidin-1-yl)methanone is a compound with the empirical formula C12H16N2O and a molecular weight of 204.27 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of (4-Aminophenyl)(piperidin-1-yl)methanone is Nc1ccc (cc1)C (=O)N2CCCCC2 .


Physical And Chemical Properties Analysis

(4-Aminophenyl)(piperidin-1-yl)methanone is a solid substance . Its flash point is not applicable .

Scientific Research Applications

  • Thermal and Optical Properties : A study by Karthik et al. (2021) explored a compound related to (4-Aminophenyl)(piperidin-1-yl)methanone, focusing on its thermal and optical properties. The compound exhibited stability and specific interactions in the crystal structure.

  • Synthesis Techniques : Research by Zheng Rui (2010) detailed the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, a related compound, demonstrating the process and yield efficiency.

  • Antimicrobial Activity : A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives by Mallesha & Mohana (2014) revealed their potential antimicrobial properties against bacterial and fungal strains.

  • Radiosynthesis and in Vivo Evaluation : Blanckaert et al. (2005) researched the synthesis and in vivo evaluation of a related compound for imaging the 5-HT2A receptor, indicating its potential in neuroimaging.

  • Anticancer Effects : Vinaya et al. (2011) synthesized derivatives to explore their anticancer effects, particularly against leukemia cells.

  • Neuroprotective Activities : A study by Zhong et al. (2020) on aryloxyethylamine derivatives, including (4-fluorophenyl)(piperidin-4-yl)methanone, demonstrated neuroprotective effects against cell death and ischemic activity in mice.

  • Structural Characterization : Research by Revathi et al. (2015) detailed the crystal structure of a compound related to (4-Aminophenyl)(piperidin-1-yl)methanone, contributing to the understanding of its structural properties.

  • Synthesis and Antiproliferative Activity : Prasad et al. (2018) synthesized and evaluated a novel heterocycle related to (4-Aminophenyl)(piperidin-1-yl)methanone for antiproliferative activity.

  • Corrosion Inhibition : A study by Singaravelu et al. (2022) on organic inhibitors, including a derivative of (4-Aminophenyl)(piperidin-1-yl)methanone, showed effectiveness in inhibiting the corrosion of mild steel in acidic media.

  • Enzyme Inhibitory Activity : Cetin et al. (2021) synthesized derivatives for enzyme inhibition, showing potential as enzyme inhibitors.

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P264 - P280 - P305 + P351 + P338 - P337 + P313 .

properties

IUPAC Name

(4-aminophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEGZNLIOFLYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342019
Record name (4-Aminophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(piperidin-1-yl)methanone

CAS RN

42837-37-6
Record name (4-Aminophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperidin-1-ylcarbonyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 100 mg 4-Amino-benzoic acid in 1 mL DCM and 0.2 mL NEt3, 62 mg piperidine and 184 mg BOP-Cl were added at RT and the mixture was stirred for 16 h. After the addition of 5 mL water the mixture was filtered through a chem elut® cartridge by elution with ethyl acetate and then concentrated under reduced pressure. The residue was directly subjected to the subsequent amide coupling reaction without further purification. Yield: 125 mg.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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